Methylinoscavin A
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Overview
Description
Methylinoscavin A is a natural product found in Hymenochaete xerantica with data available.
Scientific Research Applications
Antioxidant Activity
Methylinoscavin A, a hispidin derivative isolated from the mushroom Inonotus xeranticus, has shown potential as an antioxidant. It was identified during a search for natural antioxidants in edible and medicinal mushrooms. This compound, along with other hispidin derivatives like inoscavin B and methylinoscavin B, has been recognized for its capacity to scavenge free radicals, playing a crucial role in oxidative stress management. The structural determination was done through spectroscopic analyses, shedding light on its potential therapeutic applications (Lee et al., 2006).
Free Radical Scavenging
Further research on this compound and its derivatives, such as inoscavin D and methylinoscavin D, from Inonotus xeranticus, has shown significant scavenging activity against specific radicals like the ABTS radical cation. These compounds exhibited varying degrees of superoxide radical scavenging activity, suggesting their potential application in combating oxidative stress and related disorders. The study also proposed a biogenesis pathway for these compounds, enhancing the understanding of their formation and potential for large-scale synthesis (Lee et al., 2006).
Properties
Molecular Formula |
C26H20O9 |
---|---|
Molecular Weight |
476.4 g/mol |
IUPAC Name |
2-(3,4-dihydroxyphenyl)-6-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-5'-methylspiro[2H-furo[3,2-c]pyran-3,2'-furan]-3',4-dione |
InChI |
InChI=1S/C26H20O9/c1-13-9-22(30)26(35-13)23-21(34-24(26)15-5-8-17(27)19(29)11-15)12-16(33-25(23)31)6-3-14-4-7-18(28)20(10-14)32-2/h3-12,24,27-29H,1-2H3/b6-3+ |
InChI Key |
LNCIAIFVVJWMRV-ZZXKWVIFSA-N |
Isomeric SMILES |
CC1=CC(=O)C2(O1)C(OC3=C2C(=O)OC(=C3)/C=C/C4=CC(=C(C=C4)O)OC)C5=CC(=C(C=C5)O)O |
SMILES |
CC1=CC(=O)C2(O1)C(OC3=C2C(=O)OC(=C3)C=CC4=CC(=C(C=C4)O)OC)C5=CC(=C(C=C5)O)O |
Canonical SMILES |
CC1=CC(=O)C2(O1)C(OC3=C2C(=O)OC(=C3)C=CC4=CC(=C(C=C4)O)OC)C5=CC(=C(C=C5)O)O |
Synonyms |
methylinoscavin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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